5'-Guanidinonaltrindole

Opioid Pharmacology Functional Assay KOR Antagonism

5'-Guanidinonaltrindole (GNTI; CAS 219655-56-8) is a synthetic, non-peptide antagonist that targets the κ-opioid receptor (KOR) with nanomolar affinity. Structurally derived from naltrindole by the addition of a guanidine moiety at the 5'-position, GNTI was explicitly designed to surpass the potency and selectivity of the prototypical KOR antagonist norbinaltorphimine (nor-BNI).

Molecular Formula C27H29N5O3
Molecular Weight 471.5 g/mol
CAS No. 219655-56-8
Cat. No. B10772374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Guanidinonaltrindole
CAS219655-56-8
Molecular FormulaC27H29N5O3
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N
InChIInChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1
InChIKeyVLNHDKDBGWXJEE-GYHUNEDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Guanidinonaltrindole (GNTI) — A High-Potency, High-Selectivity κ-Opioid Receptor Antagonist for Discriminating Pharmacological Research


5'-Guanidinonaltrindole (GNTI; CAS 219655-56-8) is a synthetic, non-peptide antagonist that targets the κ-opioid receptor (KOR) with nanomolar affinity [1]. Structurally derived from naltrindole by the addition of a guanidine moiety at the 5'-position, GNTI was explicitly designed to surpass the potency and selectivity of the prototypical KOR antagonist norbinaltorphimine (nor-BNI) [2]. Its unique pharmacodynamic profile, characterized by a slow onset and extremely prolonged duration of KOR antagonism in vivo, distinguishes it from shorter-acting or less selective KOR ligands and positions it as a critical tool for studies requiring sustained receptor blockade [3].

Why Generic κ Antagonists Cannot Replace GNTI in Rigorous Scientific Investigations


Generic substitution with nor-BNI or other KOR antagonists (e.g., JDTic) fails because GNTI's differentiation resides in quantitatively superior in vitro potency and selectivity [1], a distinct off-target interaction fingerprint among long-acting KOR antagonists [2], and a unique brain disposition profile that deviates markedly from its structural analogs [3]. These measurable differences mean that experimental outcomes—particularly those involving sustained KOR blockade, CNS exposure, or selectivity over opioid and non-opioid targets—cannot be reproduced by simply substituting another long-acting KOR antagonist. The evidence below provides the quantitative basis for this necessity.

5'-Guanidinonaltrindole (GNTI) — Quantitative Differentiation Evidence vs. Prototypical KOR Antagonists


Functional Antagonist Potency in Smooth Muscle: 5-Fold Superiority over nor-BNI

In guinea pig ileal longitudinal muscle preparations, GNTI antagonized the selective KOR agonist U69,593 with a Ke value of 0.04 nM, which is approximately 5-fold more potent than nor-BNI tested in the same system [1]. The pA2 value calculated for GNTI at the KOR was 10.4 ± 0.10, confirming its exceptionally high antagonist potency .

Opioid Pharmacology Functional Assay KOR Antagonism

Binding Affinity at Human KOR: 2.5-Fold Higher Affinity than nor-BNI in [35S]GTPγS Functional Binding Assays

In antagonist-mode [35S]GTPγS binding assays using human KOR, GNTI demonstrates an IC50 of 0.070 nM compared with nor-BNI's IC50 of 0.460 nM under identical conditions [1]. In β-arrestin2 translocation assays in CHO-K1 cells expressing human KOR, GNTI exhibits an IC50 of 0.800 nM versus nor-BNI's IC50 of 2.10 nM [1].

Radioligand Binding Receptor Affinity KOR Pharmacology

KOR Selectivity Over Mu and Delta Opioid Receptors: >500-Fold Functional Selectivity Ratio

In smooth muscle functional assays, GNTI achieved selectivity ratios exceeding 500-fold for KOR over mu- and delta-opioid receptors, an order of magnitude greater than nor-BNI's functional selectivity [1]. At the binding level, GNTI exhibits Ki values of 36.9 ± 2.3 nM at human μ-opioid receptors and 70.0 ± 0.3 nM at human δ-opioid receptors, compared with its KOR Ki of 0.18 nM [2], yielding binding selectivity windows of approximately 205-fold over MOR and 389-fold over DOR.

Receptor Selectivity Off-Target Activity KOR Antagonism

Brain Pharmacokinetics: Negligible CNS Exposure Differentiates GNTI from nor-BNI and JDTic

Following intraperitoneal administration in mice, brain uptake of GNTI was too low to measure accurately by LC-MS/MS, whereas brain levels of nor-BNI and JDTic peaked within 30 minutes post-dose [1]. This pharmacokinetic divergence occurs despite similarly high water solubility (>45 mM) and low lipophilicity (log D7.4 < 2) across all three compounds [1], indicating that GNTI undergoes distinct efflux or distribution mechanisms that limit its CNS penetration.

Pharmacokinetics Blood-Brain Barrier CNS Exposure

Off-Target Selectivity Profiling: GNTI Exerts a Unique α1A-Adrenoceptor Allosteric Enhancement Not Shared by nor-BNI or JDTic

In a comprehensive screen of 43 non-opioid CNS receptors and transporters, only GNTI produced a potent functional effect at a non-opioid target: allosteric enhancement of α1A-adrenoceptor-mediated calcium mobilization (EC50 = 41 nM) without displacing radioligands or activating the receptor alone [1]. By contrast, nor-BNI showed only weak binding to the α2C-adrenoceptor (Ki = 630 nM), and JDTic bound to the noradrenaline transporter (Ki = 54 nM) [1]. GNTI also acted as a weak M1 receptor antagonist (KB = 3.7 µM) [1].

Off-Target Profiling Adrenergic Receptors Safety Pharmacology

In Vivo Pharmacodynamic Efficacy: GNTI Attenuates MK-801-Induced Hyperlocomotion in a Rodent Psychosis Model

In an MK-801-induced mouse model of psychosis-like behavior, systemic administration of GNTI significantly inhibited both hyperlocomotion and stereotypy, demonstrating functional KOR antagonism in vivo [1]. GNTI showed differential modulation of stereotypy induced by 0.3 mg/kg versus 0.6 mg/kg MK-801, indicating dose-dependent behavioral pharmacology [1]. This in vivo validation, combined with its established in vitro potency profile, confirms GNTI's utility as a pharmacological tool for probing KOR function in intact circuits.

Behavioral Pharmacology Schizophrenia Model In Vivo KOR Antagonism

Optimal Research and Industrial Application Scenarios for 5'-Guanidinonaltrindole (GNTI)


High-Resolution KOR Pharmacological Studies Requiring Maximal Potency and Selectivity

For receptor binding, signaling bias, and selectivity profiling studies where even modest off-target activity at MOR or DOR could confound results, GNTI provides ~205-fold and ~389-fold binding selectivity over MOR and DOR respectively—far exceeding nor-BNI's ~10-fold and ~5-fold windows—making it the superior tool for unambiguous KOR target engagement [1].

Peripherally Restricted KOR Blockade in Metabolic, Gastrointestinal, or Pain Research

In experimental paradigms requiring selective peripheral KOR antagonism without confounding central effects, GNTI's negligible brain penetration—in stark contrast to the readily measurable brain levels of nor-BNI and JDTic—provides a built-in pharmacokinetic restriction that simplifies experimental interpretation [2].

Schizophrenia and Psychosis Behavioral Modeling in Rodents

GNTI has been specifically validated in the MK-801-induced hyperlocomotion and stereotypy model, confirming its in vivo KOR antagonist efficacy in a psychosis-relevant paradigm. Researchers studying the role of dynorphin/KOR signaling in schizophrenia-related circuitry can rely on GNTI as a tool with documented in vivo behavioral pharmacology [3].

Structure-Activity Relationship (SAR) and Probe Development for KOR Ligands

GNTI's unique structural features—the 5'-guanidine moiety on the naltrindole scaffold—combined with its well-characterized functional and binding profile, make it an ideal reference compound for SAR studies aimed at developing next-generation KOR antagonists with tailored potency, selectivity, or CNS penetration properties [4].

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